
Arsenic(5+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsenic(5+) is a toxic metalloid that is widely distributed in the environment. It is a common contaminant in natural water sources and is also found in some food products. Arsenic(5+) is known to have a wide range of biological effects and has been implicated in the development of various diseases, including cancer.
科学的研究の応用
Microbial Transformations in the Environment
Arsenic(5+), despite being highly toxic, supports a range of biogeochemical transformations. These transformations are particularly noteworthy in environments like soda lakes and Southeast Asian aquifer sediments. Microbial interactions involving Arsenic(5+) play a crucial role in cycling between its oxidation states, impacting the chemistry of these environments significantly (Lloyd & Oremland, 2006).
Nanomaterial Interaction
The interaction of carbon dots (nanomaterials) with Arsenic(5+) in Cicer arietinum L. (chickpea) has been studied. The presence of carbon dots reduced arsenic toxicity by modifying physiological, biochemical, and molecular parameters, suggesting a potential role of nanomaterials in mitigating arsenic effects in plants (Chandrakar et al., 2020).
Environmental and Health Concerns
Arsenic(5+), commonly found in natural waters, poses significant environmental and health concerns. It accumulates in various food crops and aquatic plants, necessitating research on effective removal technologies from water sources to mitigate its toxic effects (Mudhoo et al., 2011).
Nanobionic Plant Sensors
Innovative research has been conducted on using plants as nanobionic sensors for arsenic detection. This involves embedding near-infrared fluorescent nanosensors in plants, allowing them to detect and monitor arsenic uptake, offering potential applications in environmental monitoring and agronomic research (Lew et al., 2020).
Oxidation and Detoxification
Research has been conducted on the oxidation and detoxification mechanisms of trivalent arsenic species to their less toxic pentavalent analogs, which could provide insights into arsenic detoxification in biological systems (Aposhian et al., 2003).
Membrane Processes for Arsenic Removal
Studies on the use of pressure-driven membrane processes for arsenic removal from water have shown promising results. These technologies, including reverse osmosis and nanofiltration, have proven effective in reducing arsenic levels in water, addressing public health concerns (Shih, 2005).
特性
CAS番号 |
17428-41-0 |
|---|---|
製品名 |
Arsenic(5+) |
分子式 |
As+5 |
分子量 |
74.92159 g/mol |
IUPAC名 |
arsenic(5+) |
InChI |
InChI=1S/As/q+5 |
InChIキー |
HAYXDMNJJFVXCI-UHFFFAOYSA-N |
SMILES |
[As+5] |
正規SMILES |
[As+5] |
その他のCAS番号 |
17428-41-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



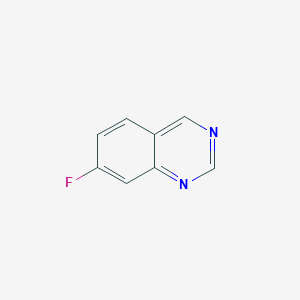
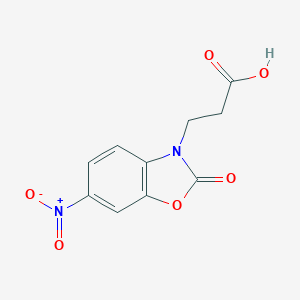

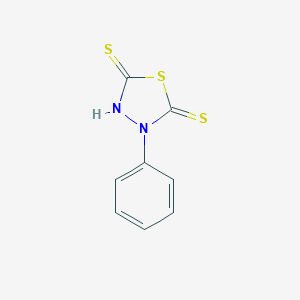
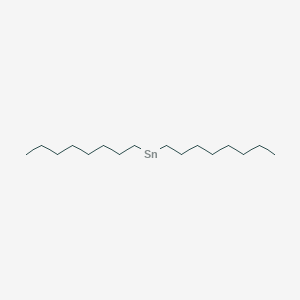
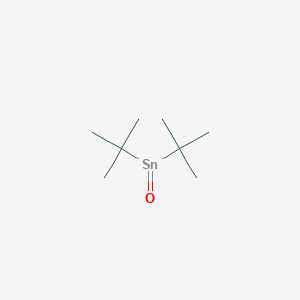
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
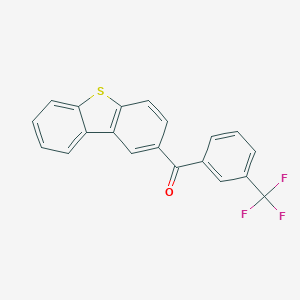

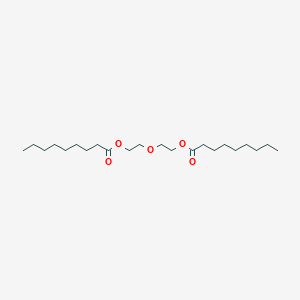
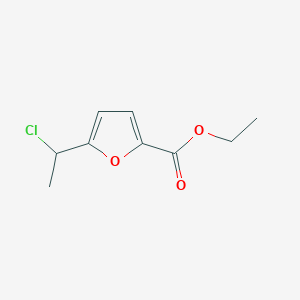
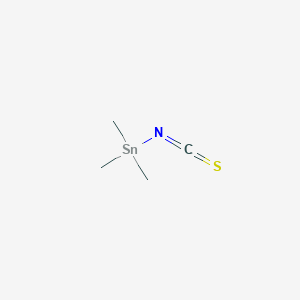
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
